15-keto Prostaglandin F1alpha is a significant metabolite in the prostaglandin family, derived from arachidonic acid. This compound plays a crucial role in various physiological processes, including inflammation, vasodilation, and modulation of platelet aggregation. It is synthesized through enzymatic pathways involving cyclooxygenases and specific synthases, leading to its classification as a prostanoid.
15-keto Prostaglandin F1alpha is primarily produced in vascular endothelial cells and other tissues where arachidonic acid is released from membrane phospholipids. The synthesis occurs through the action of cyclooxygenase enzymes, which convert arachidonic acid into various prostaglandins, including 15-keto Prostaglandin F1alpha.
15-keto Prostaglandin F1alpha belongs to the class of compounds known as prostaglandins, which are lipid compounds derived from fatty acids. Specifically, it is categorized under the subgroup of prostaglandin F series, which are characterized by their roles in various biological functions related to inflammation and homeostasis.
The synthesis of 15-keto Prostaglandin F1alpha involves several key enzymatic steps:
The synthesis can be monitored using chromatographic techniques such as gas chromatography-mass spectrometry, which allows for the quantification of both the intermediate and final products .
The molecular formula for 15-keto Prostaglandin F1alpha is C20H30O5. It has a complex structure characterized by multiple rings and functional groups typical of prostaglandins.
15-keto Prostaglandin F1alpha participates in various biochemical reactions:
The stability and reactivity of 15-keto Prostaglandin F1alpha can be influenced by factors such as pH and the presence of reducing agents, which may affect its biological activity .
The mechanism of action for 15-keto Prostaglandin F1alpha primarily involves its binding to specific G-protein coupled receptors on target cells. This binding initiates a cascade of intracellular signaling events that lead to:
Studies have shown that increased levels of 15-keto Prostaglandin F1alpha correlate with enhanced vasodilatory responses in various animal models .
Quantitative assays such as enzyme-linked immunosorbent assays have been developed for measuring levels of 15-keto Prostaglandin F1alpha in biological samples, providing insights into its physiological roles .
15-keto Prostaglandin F1alpha has several applications in scientific research:
15-keto Prostaglandin F1α (15-keto PGF1α) is formed through the NAD+-dependent oxidation of the 15-hydroxyl group of its precursor, PGF1α, catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This enzyme is ubiquitously expressed in vascular tissues and initiates the primary inactivation pathway for prostaglandins. The reaction proceeds as follows:
PGF1α + NAD⁺ → 15-keto PGF1α + NADH + H⁺
The metabolic fate of prostacyclin (PGI₂) is closely linked to 15-keto PGF1α formation. PGI₂ undergoes spontaneous hydrolysis in vivo to form 6-keto PGF1α, which serves as a substrate for 15-PGDH. This yields 6,15-diketo-13,14-dihydro PGF1α—a stable metabolite detected in plasma and urine [1] [8]. In bovine aortic endothelial cells, glutathione (GSH) levels critically regulate this pathway: Depletion of intracellular GSH shifts PGI₂ synthesis toward 15-keto metabolites due to impaired stabilization of prostacyclin synthase [2].
Table 1: Major Metabolites of Prostacyclin (PGI₂) and 6-keto PGF1α in Humans
| Precursor | Metabolite | Relative Abundance (%) | Identifying Characteristics |
|---|---|---|---|
| Prostacyclin | Dinor-4-keto-7,9,13-trihydroxy-prosta-11,12-enoic acid | 20.5% | Major urinary metabolite; β-oxidation product |
| Prostacyclin | Dinor-4,13-diketo-7,9-dihydroxy-prostan-1,18-dioic acid | 19.7% | Dicarboxyl metabolite via ω-oxidation |
| 6-keto PGF1α | 6,15-diketo-13,14-dihydro PGF1α | 5.7% | Stable plasma biomarker; 15-PGDH + reductase product |
| 6-keto PGF1α | 15-keto PGF1α | Detected (exact % NS) | Intermediate in inactivation pathway |
Following 15-PGDH-mediated oxidation, 15-keto PGF1α undergoes further enzymatic modifications:
Metabolic processing of 15-keto PGF1α varies significantly among mammals:
Table 2: Species-Specific Variations in 15-keto PGF1α Metabolism
| Species | Key Metabolic Feature | Functional Implication | Detected Metabolites |
|---|---|---|---|
| Human | Dominant β- and ω-oxidation | Dinor/dicarboxyl metabolites as major urinary products | Dinor-4-keto-7,9,13-trihydroxy-prosta-11,12-enoic acid [1] |
| Feline | Rapid 13,14-reduction | Shorter 15-keto PGF1α half-life | 6,15-diketo-13,14-dihydro PGF1α [4] |
| Rabbit | Oxygen-dependent 6-keto PGF1α release | Hypoxia reduces prostacyclin metabolite synthesis | 6-keto PGF1α (decreased in hypoxia) [3] |
| Canine | Tissue-specific absence of PGDH in ductus arteriosus | Enhanced local prostacyclin activity | 6-keto PGF1α (no 15-keto detected) [5] |
| Bovine | Glutathione-dependent 15-keto formation | Oxidant injury shifts synthesis to 15-keto metabolites | 6,15-diketo PGF1α [2] |
15-keto PGF1α is identified using advanced analytical techniques:
Table 3: Analytical Methods for 15-keto PGF1α Detection
| Method | Sample Preparation | Key Identifiers | Applications |
|---|---|---|---|
| GC-MS | Derivatization to MO-TMS derivatives | m/z 569, 481 | Quantification in urine [1] |
| ELISA | None (direct plasma analysis) | 76.77% cross-reactivity | Plasma biomarker studies [4] |
| HPLC-UV | Reverse-phase separation | UV absorption at 200 nm | Detection in cell incubations [7] |
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: